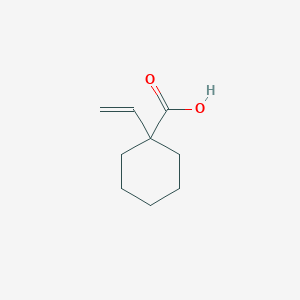

1-Vinylcyclohexane-1-carboxylic acid

Description

Contextualization of Vinyl-Substituted Cyclohexane (B81311) Carboxylic Acids in Contemporary Organic Synthesis

Vinyl-substituted cyclohexane carboxylic acids are a class of organic compounds that incorporate three key functional groups: a cyclohexane ring, a vinyl group, and a carboxylic acid. This unique combination makes them valuable building blocks in contemporary organic synthesis. The cyclohexane core provides a stable, non-aromatic, three-dimensional scaffold. The carboxylic acid group offers a reactive handle for a multitude of chemical transformations, including amidation and esterification, and can influence properties like solubility and adhesion in larger molecules. acs.org The vinyl group provides a site for polymerization and other addition reactions.

The synthesis of highly functionalized and enantiomerically pure cyclohexane carboxylic acid derivatives is an area of active research. nih.gov Methodologies such as microbial dihydroxylation of benzoic acid and subsequent chemical transformations have been developed to create a broad array of these complex structures. nih.gov Furthermore, modern synthetic techniques like palladium-catalyzed transannular C–H functionalization allow for the direct and selective synthesis of functionalized cyclohexane carboxylic acids, providing efficient routes to complex carbocycles that are of interest in medicinal chemistry. nih.gov

Derivatives of cyclohexane carboxylic acid have been explored for various applications. For instance, certain analogs have been synthesized and evaluated as inhibitors for enzymes like Diacylglycerol Acyltransferase 1 (DGAT1), indicating their potential in the development of therapeutics for obesity. osti.gov Other derivatives have been investigated for their liquid-crystal characteristics, which are dependent on their specific stereochemistry (cis/trans isomers). giiresearch.com

Strategic Importance and Research Frontiers of 1-Vinylcyclohexane-1-carboxylic Acid

This compound (CAS No. 72335-94-5) is a specific member of this class, and its strategic importance is largely tied to its potential as a functional monomer and a specialized chemical intermediate. The parent structure, vinylcyclohexane (B147605), is a key component in the production of high-performance polymers and copolymers used in coatings, adhesives, and elastomers. google.comgoogle.com These polymers are noted for properties such as enhanced durability, flexibility, and thermal resistance. google.com The global market for vinylcyclohexane has seen steady growth, driven by the demand for these advanced materials in high-end applications. google.com

The introduction of a carboxylic acid group onto the vinylcyclohexane scaffold, as in this compound, provides a crucial point of functionality. In polymer chemistry, carboxylic acid groups are often incorporated into monomers to enhance properties like adhesion, reactivity, and hydrophilicity. acs.org Therefore, this compound represents a promising monomer for creating specialty polymers where the bulky cyclohexane ring can impart thermal stability and mechanical strength, while the carboxylic acid group allows for cross-linking, grafting, or modification of the final polymer. rsc.org

A specific synthesis for this compound has been documented via the caesium fluoride-mediated hydrocarboxylation of (1-ethynylcyclohexyl)benzene. Research has detailed the successful synthesis of the compound, achieving a 63% yield. acs.org The structural confirmation of the resulting colorless viscous oil was provided by Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

| Parameter | Details |

|---|---|

| Reaction Type | Caesium Fluoride-Mediated Hydrocarboxylation |

| Starting Material | (1-ethynylcyclohexyl)benzene (an allene) |

| Yield | 63% acs.org |

| Appearance | Colorless viscous oil acs.org |

| 1H NMR (400 MHz, CDCl3) δ (ppm) | 1.26-1.33 (m, 1H, Cy), 1.40-1.64 (m, 6H, Cy), 1.75-1.80 (m, 1H, Cy), 2.08-2.13 (m, 2H, Cy), 5.16-5.21 (m, 1H, olefin), 5.25 (dd, J = 17.4, 1.1 Hz, 1H, olefin), 6.01 (dd, J = 17.4, 10.6 Hz, 1H, olefin) acs.org |

While direct applications are still emerging, the research frontier for this compound and related structures lies in materials science and medicinal chemistry. Its role as a building block for creating structurally complex and densely functionalized molecules makes it a compound of interest for further investigation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethenylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-9(8(10)11)6-4-3-5-7-9/h2H,1,3-7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZCJGGPRDQHHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Vinylcyclohexane 1 Carboxylic Acid and Its Analogues

Carbonylation and Hydrocarboxylation Pathways for Carboxylic Acid Synthesis

The direct introduction of a carboxylic acid group can be achieved through carbonylation and hydrocarboxylation reactions. These methods are attractive due to their atom economy, often utilizing carbon monoxide (CO) or carbon dioxide (CO2) as a C1 source.

A potential, though not explicitly documented, pathway to 1-vinylcyclohexane-1-carboxylic acid could involve the hydrocarboxylation of a suitable precursor, such as 1-ethynylcyclohexane. Transition-metal-catalyzed hydrocarboxylation of alkynes with CO2 is a known transformation for the synthesis of α,β-unsaturated carboxylic acids. rsc.org

A hypothetical synthetic sequence could commence with the well-established synthesis of 1-ethynylcyclohexanol from cyclohexanone (B45756) and acetylene. wikipedia.org Subsequent dehydration of the tertiary alcohol would yield 1-ethynylcyclohexene. A regioselective hydrocarboxylation of the triple bond of 1-ethynylcyclohexene, followed by selective reduction of the endocyclic double bond, could theoretically lead to the target molecule. The feasibility of this route would be highly dependent on the development of a catalytic system with the desired regioselectivity for the hydrocarboxylation step and chemoselectivity for the subsequent reduction.

Table 1: Hypothetical Hydrocarboxylation Pathway

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | Cyclohexanone, Acetylene | Strong Base (e.g., NaNH2) | 1-Ethynylcyclohexanol |

| 2 | 1-Ethynylcyclohexanol | Dehydrating Agent (e.g., H2SO4) | 1-Ethynylcyclohexene |

| 3 | 1-Ethynylcyclohexene | CO2, Reducing Agent, Catalyst | 1-Vinylcyclohex-2-ene-1-carboxylic acid |

| 4 | 1-Vinylcyclohex-2-ene-1-carboxylic acid | Selective Hydrogenation Catalyst | This compound |

Radical-Mediated Synthetic Routes to Cyclohexane (B81311) Carboxylic Acids

Radical chemistry offers powerful tools for the formation of carbon-carbon bonds and the construction of cyclic systems. Radical cyclization reactions, in particular, are well-suited for the synthesis of substituted cyclohexane rings.

The synthesis of cyclohexane carboxylic acid derivatives can be achieved through the radical cyclization of acyclic precursors. For instance, the cyclization of unsaturated cyanoesters, initiated by a radical initiator, can yield cyanocyclohexane carboxylates, which can then be hydrolyzed to the corresponding dicarboxylic acids or decarboxylated to a monocarboxylic acid. psu.edu

A plausible radical-mediated route to an analogue of this compound could involve the intramolecular cyclization of a suitably designed acyclic precursor. For example, a 6-heptenoate derivative with appropriate substituents could be induced to cyclize, forming a cyclohexane ring. To construct the specific quaternary center of this compound, a more complex precursor would be required.

Table 2: Radical Cyclization of Unsaturated Cyanoesters for Cyclohexane Carboxylic Acid Synthesis psu.edu

| Substrate | Radical Initiator | Solvent | Product | Yield (%) |

| Ethyl trans-2-cyano-6-octenoate | Benzoyl Peroxide | Cyclohexane | Ethyl 1-cyano-2-methylcyclohexanecarboxylate | 88 |

| Ethyl 2-cyano-5-heptenoate | Benzoyl Peroxide | Cyclohexane | Ethyl 1-cyano-2-methylcyclopentanecarboxylate | 30 |

This data illustrates the utility of radical cyclization in forming substituted cycloalkane carboxylic acid derivatives, a strategy that could be adapted for the synthesis of the target molecule.

Derivatization from Precursors Bearing the Cyclohexane-1-carboxylic Acid Moiety

Perhaps the most direct and versatile approach to this compound involves the derivatization of a precursor that already contains the cyclohexane-1-carboxylic acid framework. This strategy focuses on the introduction of the vinyl group at the C1 position.

A robust method for achieving this transformation is through olefination reactions of a ketone precursor. A plausible synthetic pathway would begin with the synthesis of a 1-acetylcyclohexane-1-carboxylic acid derivative. This can be conceptualized as the acylation of a cyclohexane-1-carboxylic acid enolate or a related synthetic equivalent.

Once the 1-acetylcyclohexane-1-carboxylic acid ester is obtained, the ketone functionality can be converted to a vinyl group using a variety of olefination methods. The Wittig reaction, which employs a phosphonium (B103445) ylide, is a classic and highly effective method for converting ketones to alkenes. wikipedia.orgmasterorganicchemistry.comlibretexts.org Alternatively, the Peterson olefination, using an α-silyl carbanion, offers another reliable route to the desired alkene. organic-chemistry.orgwikipedia.org

The general scheme for this approach is as follows:

Protection of the carboxylic acid: The carboxylic acid group of a suitable starting material, such as cyclohexane-1-carboxylic acid, is first protected, typically as an ester (e.g., a methyl or ethyl ester), to prevent it from interfering with subsequent reactions.

Introduction of an acetyl group: An acetyl group is introduced at the C1 position. This could be achieved through various methods, such as the acylation of the corresponding ester enolate.

Olefination: The resulting 1-acetylcyclohexane-1-carboxylic acid ester is then subjected to an olefination reaction to form the vinyl group.

Deprotection: Finally, the protecting group on the carboxylic acid is removed to yield this compound.

Table 3: Common Olefination Reactions for Ketone to Alkene Conversion

| Reaction Name | Key Reagent(s) | General Transformation |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph3P=CH2) | R2C=O → R2C=CH2 |

| Peterson Olefination | α-Silylcarbanion (e.g., (CH3)3SiCH2Li) | R2C=O → R2C=CH2 |

This derivatization approach offers a high degree of control and relies on well-established and predictable chemical transformations, making it a highly feasible strategy for the synthesis of this compound and its analogues.

Reactivity Profiles and Mechanistic Elucidation of 1 Vinylcyclohexane 1 Carboxylic Acid Transformations

Reactivity of the Vinylic Moiety

The carbon-carbon double bond of the vinyl group is an electron-rich center, making it susceptible to attack by electrophiles and a participant in various addition reactions.

The vinyl group of vinylcyclohexane (B147605) analogues readily undergoes electrophilic addition reactions. A classic example is the reaction with hydrogen halides, such as hydrogen bromide (HBr). The mechanism of this reaction provides strong evidence for the formation of carbocation intermediates. libretexts.org When vinylcyclohexane is treated with HBr, the reaction proceeds through an initial protonation of the double bond to form a secondary carbocation. askfilo.com This intermediate can then undergo a hydride shift, a type of structural rearrangement, from the adjacent carbon to the positively charged center. libretexts.orgaskfilo.com This rearrangement results in the formation of a more stable tertiary carbocation. askfilo.com The bromide ion subsequently attacks this tertiary carbocation to yield the final product, 1-bromo-1-ethylcyclohexane. libretexts.orgpressbooks.pub This multi-step process, involving carbocation rearrangement, is a hallmark of electrophilic additions to certain alkenes. pressbooks.pub

Table 1: Electrophilic Addition of HBr to Vinylcyclohexane

| Reactant | Reagent | Key Intermediate(s) | Final Product |

|---|---|---|---|

| Vinylcyclohexane | HBr | Secondary Carbocation, Tertiary Carbocation (after rearrangement) | 1-bromo-1-ethylcyclohexane |

The vinyl group can be selectively oxidized to form an epoxide, a versatile three-membered ring containing an oxygen atom. This transformation can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). For more complex molecules, particularly chiral allylic alcohols, highly stereoselective epoxidation methods have been developed. nih.gov For instance, titanium salalen complexes have been used as catalysts for the highly syn-selective epoxidation of terminal allylic alcohols with aqueous hydrogen peroxide. nih.gov These catalyst systems can achieve high diastereomeric ratios (dr), in some cases greater than 99:1. nih.gov While the carboxylic acid group in 1-vinylcyclohexane-1-carboxylic acid is not an alcohol, its proximity to the double bond could potentially influence the stereochemical outcome of the epoxidation, possibly through hydrogen bonding interactions with the oxidant or catalyst. The choice of catalyst and reaction conditions is crucial for controlling the selectivity of the epoxidation on functionalized olefins. orgsyn.org

Table 2: Selected Epoxidation Methods for Olefins

| Reagent/Catalyst System | Oxidant | Substrate Type | Selectivity Feature |

|---|---|---|---|

| m-CPBA | N/A (Reagent is the oxidant) | General Alkenes | Generally good for simple alkenes |

| Titanium Salalen Complex | Hydrogen Peroxide (H₂O₂) | Terminal Allylic Alcohols | Highly syn-selective nih.gov |

| Fructose-derived Ketone Catalyst | Oxone | Trans- and Tri-substituted Olefins | Highly enantioselective orgsyn.org |

Modern synthetic methods, such as photoredox catalysis, offer mild and efficient pathways for functionalizing alkenes. chinesechemsoc.org The hydrocarboxymethylation of unactivated alkenes, including cyclic derivatives like cyclohexene (B86901), can be achieved using bromoacetic acid under visible light irradiation in the presence of a suitable photoredox catalyst. chinesechemsoc.org This reaction proceeds via a radical mechanism where a C(sp³)-centered radical is generated from bromoacetic acid. chinesechemsoc.orgresearchgate.net This radical then adds to the alkene's double bond. A subsequent hydrogen transfer step, often involving a hydrogen transfer reagent like thiophenol generated in situ, yields the final hydrocarboxymethylated product. chinesechemsoc.org This method provides a direct route to synthesize two-carbon extended carboxylic acids from simple alkenes under mild conditions, demonstrating high functional group tolerance. chinesechemsoc.org

Table 3: Photoredox-Catalyzed Hydrocarboxymethylation of Alkenes

| Alkene Substrate | Reagent | Catalysis | Product Type |

|---|---|---|---|

| Unactivated Alkenes (e.g., Cyclohexene) | Bromoacetic Acid | Photoredox Catalyst (Visible Light) | Two-carbon added fatty acid chinesechemsoc.org |

| Styrenes | Bromoacetic Acid | Photoredox Catalyst (Visible Light) | Two-carbon added fatty acid chinesechemsoc.org |

| Alkene-containing biologics (e.g., Estrone derivative) | Bromoacetic Acid | Photoredox Catalyst (Visible Light) | Late-stage functionalized molecule chinesechemsoc.org |

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is characterized by an electrophilic carbonyl carbon and an acidic proton, making it a hub for nucleophilic acyl substitution and acid-base reactions.

The most characteristic reaction of carboxylic acids and their derivatives is nucleophilic acyl substitution. pressbooks.pubuomustansiriyah.edu.iq This reaction pathway involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comkhanacademy.org Subsequently, a leaving group is eliminated, regenerating the carbonyl double bond. uomustansiriyah.edu.iq

A prominent example of this reaction is the Fischer esterification, where a carboxylic acid is converted to an ester by reacting it with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comcerritos.edulibretexts.org The mechanism involves several equilibrium steps:

Protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.com

Attack by the alcohol (the nucleophile) on the electrophilic carbonyl carbon to form the tetrahedral intermediate. masterorganicchemistry.com

Proton transfer from the attacking alcohol portion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group, reforming the carbonyl double bond. masterorganicchemistry.com

Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

The reaction is reversible, and to favor the formation of the ester, it is typically carried out using a large excess of the alcohol or by removing the water as it is formed. libretexts.orgmasterorganicchemistry.com

Table 4: Fischer Esterification of a Carboxylic Acid

| Reactants | Catalyst | Key Steps | Products |

|---|---|---|---|

| Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄, TsOH) | Protonation, Nucleophilic Addition, Proton Transfer, Elimination of Water, Deprotonation masterorganicchemistry.com | Ester, Water |

The reaction of carboxylic acids with strongly basic organometallic reagents, such as Grignard reagents (organomagnesium halides) and organolithium compounds, is dominated first by their acidic nature. libretexts.org

With Grignard reagents, an acid-base reaction occurs where the organometallic compound acts as a strong base, deprotonating the carboxylic acid to form a magnesium carboxylate salt and a hydrocarbon. organicchemistrytutor.com The resulting carboxylate is negatively charged and generally unreactive towards further nucleophilic attack by another equivalent of the Grignard reagent. organicchemistrytutor.com

In contrast, while the first equivalent of an organolithium reagent also deprotonates the carboxylic acid, a second equivalent can add to the carbonyl group of the lithium carboxylate. organicchemistrytutor.comyoutube.com This forms a dianionic tetrahedral intermediate. organicchemistrytutor.com An acidic workup then protonates this intermediate, which is a geminal diol (or hydrate), an unstable species that readily collapses to form a ketone. organicchemistrytutor.com Therefore, the reaction of a carboxylic acid with at least two equivalents of an organolithium reagent, followed by an acidic workup, yields a ketone. youtube.com

Table 5: Reactivity of Carboxylic Acids with Organometallic Reagents

| Organometallic Reagent | Equivalents Required | Initial Reaction | Final Product after Workup |

|---|---|---|---|

| Grignard Reagent (R-MgX) | 1 | Acid-Base Deprotonation | Carboxylic Acid (recovered after acidic workup) organicchemistrytutor.com |

| Organolithium Reagent (R-Li) | 2 | 1. Acid-Base Deprotonation 2. Nucleophilic Addition | Ketone organicchemistrytutor.comyoutube.com |

Transvinylation Reactions of Carboxylic Acids

Transvinylation is a key chemical transformation for the synthesis of vinyl esters from carboxylic acids. mdpi.com The process involves the transfer of a vinyl group from a vinyl donor, such as vinyl acetate (B1210297), to a carboxylic acid. mdpi.com This reaction is typically catalyzed by transition metal complexes, with palladium and ruthenium compounds being particularly effective. google.comgoogleapis.com

In the context of this compound, this reaction would serve to convert the carboxylic acid functionality into a vinyl ester. The general mechanism, when catalyzed by palladium acetate, involves the coordination of the vinyl donor (e.g., vinyl acetate) to the palladium center. mdpi.com The activated double bond is then attacked by the carboxylate of this compound in what is considered the rate-determining oxypalladation step. mdpi.com Subsequent deoxypalladation releases the product, vinyl 1-vinylcyclohexane-1-carboxylate, and regenerates the catalyst. mdpi.com

The efficiency and conditions for transvinylation can vary based on the catalyst and substrates used. Ruthenium-based catalysts are also known to facilitate the addition of carboxylic acids to alkynes to produce alkenyl carboxylates. googleapis.com The reaction temperature can range broadly from 20°C to 300°C, though a range of 50°C to 200°C is more common, depending on the solubility and melting point of the carboxylic acid involved. google.com

| Catalyst System | Typical Vinyl Donor | General Reaction Conditions | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| Palladium Acetate (Pd(OAc)₂) | Vinyl Acetate | Reaction in THF or neat vinyl acetate; may include catalytic acid or base. | Oxypalladation is rate-determining. | mdpi.com |

| Ruthenium Compounds (e.g., Ruthenium Carbonyl) | Vinyl Acetate, Acetylene | Liquid phase mixture, temperatures from 50°C to 200°C. Nitrogen or ethylene atmosphere. | Formation of vinyl derivative of the carboxylic acid. | google.comgoogleapis.com |

| Mercury Salts (e.g., Hg(OAc)₂) with Strong Acid (H₂SO₄) | Vinyl Acetate | Historically used, but less common now due to toxicity. Lower temperatures. | Formation of a complex cation intermediate. | google.comtue.nl |

Electrooxidative Activation and Decarboxylative Pathways

The carboxylic acid group of this compound can be activated through electrooxidation, providing a direct route to a carboxyl radical. nih.gov This method is advantageous for its atom and step economy compared to pathways requiring stoichiometric chemical oxidants. nih.gov Upon formation, the carboxyl radical of this compound would undergo extremely rapid decarboxylation (with rate constants often exceeding 10⁵ s⁻¹) to release carbon dioxide and generate a 1-vinylcyclohexyl radical. nih.gov

This highly reactive radical intermediate is a versatile synthon for various functionalization reactions. A key challenge in electrosynthesis is that direct electrolysis often requires high potentials, which can be incompatible with sensitive catalysts. nih.gov However, recent strategies leverage the self-assembly of carboxylates on the anode surface to form a monolayer. This promotes selective oxidation of the adsorbed carboxylate at lower potentials, enabling compatibility with catalysts like iron complexes that can control the subsequent reactivity of the carbon-centered radical. nih.gov

A related, non-electrochemical, decarboxylative pathway involves the iron-catalyzed reaction of vinyl carboxylic acids with cycloalkanes. beilstein-journals.org In a plausible mechanism, a radical is generated from an initiator, which then abstracts a hydrogen from a cycloalkane. This cycloalkane radical adds to the vinyl group of the carboxylic acid, followed by an oxidative decarboxylation step mediated by an Fe(III) species to yield the final product and an Fe(II) species, which is then re-oxidized to complete the catalytic cycle. beilstein-journals.org This demonstrates a powerful method for C-C bond formation via a decarboxylative radical process. beilstein-journals.org

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Anodic Oxidation | The carboxylate of this compound is oxidized at the anode surface, losing one electron. | 1-Vinylcyclohexane-1-carboxyl radical |

| 2. Decarboxylation | The unstable carboxyl radical rapidly loses a molecule of carbon dioxide. | 1-Vinylcyclohexyl radical + CO₂ |

| 3. Radical Reaction | The resulting carbon-centered radical can undergo various subsequent reactions (e.g., coupling, addition to olefins). | Functionalized vinylcyclohexane derivatives |

Intermolecular and Intramolecular Reactivity Synergies within the this compound Scaffold

The structure of this compound, featuring both a nucleophilic/radical-accepting vinyl group and an electrophilic carboxylic acid group on the same quaternary carbon, allows for a rich interplay of intermolecular and intramolecular reactions. The reaction pathway that predominates is often dictated by reaction conditions such as concentration. masterorganicchemistry.com

Intramolecular Reactions: Intramolecular processes occur within a single molecule and are often favored at very low concentrations (high dilution) to minimize the chance of molecules reacting with each other. masterorganicchemistry.com For this compound, an acid-catalyzed intramolecular addition represents a plausible pathway. Protonation of the vinyl group would generate a secondary carbocation, which could then be trapped by the neighboring carboxylic acid's carbonyl oxygen. This cyclization would lead to the formation of a five-membered lactone (a γ-lactone), a thermodynamically favored ring size. wikipedia.org Such reactions are often kinetically favorable over their intermolecular counterparts due to the reduced entropic cost of bringing the reacting sites together. wikipedia.org

Intermolecular Reactions: Intermolecular reactions involve two or more separate molecules. quora.com At higher concentrations, molecules of this compound are more likely to react with one another. Several pathways are possible:

Esterification: The carboxylic acid of one molecule can react with the vinyl group of another (under acidic catalysis) or form a polyester through repeated esterification, though this is less common without a separate alcohol.

Diels-Alder Reaction: The vinyl group can act as a dienophile in a [4+2] cycloaddition with a suitable diene.

Radical Polymerization: The 1-vinylcyclohexyl radical, generated via the decarboxylative pathways described previously, could initiate polymerization by adding to the vinyl group of another molecule of this compound.

The synergy between these functional groups allows for controlled synthesis. For instance, decarboxylation can be used to generate a radical that specifically initiates an intermolecular reaction. Conversely, conditions favoring intramolecular cyclization can be used to create complex, ring-fused structures from a single molecular scaffold.

| Reaction Type | Description | Favorable Conditions | Potential Product(s) |

|---|---|---|---|

| Intramolecular Addition (Lactonization) | The carboxylic acid group attacks the vinyl group within the same molecule. | High dilution, acid catalysis. | γ-Lactone fused to the cyclohexane (B81311) ring. |

| Intermolecular Radical Polymerization | A radical derived from one molecule adds to the vinyl group of another, initiating a chain reaction. | Higher concentration, presence of a radical initiator (e.g., via decarboxylation). | Poly(this compound). |

| Intermolecular Diels-Alder | The vinyl group of the molecule acts as a dienophile and reacts with an external diene. | Presence of a suitable diene, thermal or Lewis acid catalysis. | Cycloaddition adduct. |

Catalysis in the Synthesis and Transformation of 1 Vinylcyclohexane 1 Carboxylic Acid

Transition Metal Catalysis

Transition metals are pivotal in a wide array of organic transformations due to their versatile electronic properties and ability to coordinate with organic molecules. For the synthesis and modification of compounds like 1-vinylcyclohexane-1-carboxylic acid, catalysts based on cobalt, ruthenium, and palladium are of particular interest.

Cobalt catalysts are instrumental in hydrocarbonylation reactions, a process that introduces a carboxyl group onto an alkene. This method is a direct pathway to carboxylic acids from olefin precursors.

Recent advancements have demonstrated the use of earth-abundant cobalt complexes in the electrocatalytic hydrogenation of carboxylic acids in the presence of amines. nih.gov This process utilizes protons as a hydrogen source and involves a cobalt-hydride intermediate as the key active species for the reduction. nih.gov While this specific application focuses on the reduction of carboxylic acids, the underlying principle of cobalt-hydride formation is relevant to the reverse reaction, the hydrocarboxylation of alkenes.

In the context of synthesizing a molecule like this compound, a cobalt-catalyzed hydrocarboxylation of a suitable vinylcyclohexane (B147605) precursor could be envisioned. Mechanistically, a cobalt(I)-hydride species, generated electrochemically or through other reductive means, could add to the vinyl group. Subsequent insertion of carbon monoxide (CO) and hydrolysis would yield the desired carboxylic acid. The efficiency and regioselectivity of such a transformation would be highly dependent on the ligand environment of the cobalt center and the reaction conditions.

Furthermore, cobalt-catalyzed reductive C-H alkylation of indoles using carboxylic acids and molecular hydrogen has been reported. researchgate.net This highlights the ability of cobalt catalysts to activate carboxylic acids and facilitate C-C bond formation. researchgate.net In a different context, a dual catalytic system involving a photoredox catalyst and a cobalt catalyst has been used for the direct aroylation of olefins with α-oxo acids, where the cobalt catalyst facilitates a Heck-like aroylation. nih.gov

| Catalyst System | Reactants | Product Type | Key Features |

| Cobalt Complex (electrocatalysis) | Carboxylic Acids, Amines | Alkylamines | Utilizes protons as H2 source; involves a cobalt-hydride intermediate. nih.gov |

| Co(acac)3 / Triphos | Indoles, Carboxylic Acids | C3-alkylated indoles | Reductive alkylation using H2 as reductant. researchgate.net |

| Cobaloxime / Photoredox Catalyst | Olefins, α-Oxo Acids | Chalcones | Decarboxylative and dehydrogenative coupling. nih.gov |

This table summarizes various cobalt-catalyzed reactions involving carboxylic acids and olefins.

Ruthenium catalysts, particularly Grubbs-type catalysts, are renowned for their efficacy in olefin metathesis. wikipedia.orgalfa-chemistry.comorganic-chemistry.org However, their application extends to other transformations, including transvinylation.

Transvinylation is a key reaction for the synthesis of vinyl esters from carboxylic acids. Ruthenium complexes have gained significant attention as catalysts for this transformation due to their lower toxicity compared to traditional mercury-based catalysts and their broad substrate scope. nih.gov A notable development is the discovery that Grubbs-type catalysts can facilitate the transvinylation of carboxylic acids with vinyl acetate (B1210297). nih.gov This dual activity allows for cascade reactions, where the initial transvinylation product can undergo a subsequent ring-closing metathesis (RCM) if an additional olefinic moiety is present in the carboxylic acid substrate. nih.gov

For a molecule like this compound, this ruthenium-catalyzed transvinylation would convert the carboxylic acid group into a vinyl ester. The reaction mechanism is proposed to involve the formation of a ruthenium carboxylate complex, which then reacts with a vinyl source like vinyl acetate or styrene (B11656) to release the vinyl ester product. nih.govresearchgate.net

| Catalyst | Reaction Type | Substrates | Products |

| Grubbs-type Catalyst | Transvinylation | Carboxylic Acids, Vinyl Acetate | Vinyl Esters |

| Grubbs-type Catalyst | Transvinylation/RCM Cascade | Unsaturated Carboxylic Acids | Endocyclic Enol Lactones |

This table highlights the application of Grubbs-type catalysts in transvinylation and related cascade reactions.

Additionally, ruthenium catalysts have been employed in the β-selective alkylation of vinylpyridines with aldehydes and ketones, proceeding through a deoxygenative coupling mediated by hydrazine. nih.gov This demonstrates the versatility of ruthenium in facilitating C-C bond formation involving vinyl groups.

Palladium catalysts are widely used in a variety of organic reactions, including isomerization and polymerization. In the context of vinylcycloalkanes, palladium-catalyzed isomerization polymerization is a significant transformation. This process involves the isomerization of the vinyl group followed by polymerization, leading to polymers with unique structures.

While specific studies on the isomerization polymerization of this compound are not prevalent, the general principles of palladium-catalyzed reactions with similar substrates are informative. For instance, palladium-catalyzed hydrocarboxylation of alkenes with formic acid provides a route to linear carboxylic acids with high selectivity. organic-chemistry.org This indicates the potential for palladium catalysts to interact with both the vinyl group and a carboxylic acid moiety.

Furthermore, palladium-catalyzed living/controlled vinyl addition polymerization of cyclopropenes has been demonstrated, highlighting the ability of palladium complexes to control polymerization processes and achieve narrow molecular weight distributions. dicp.ac.cn The mechanism often involves the formation of a palladium-hydride species that initiates the isomerization or polymerization cascade. The ligand environment around the palladium center is crucial for controlling the selectivity and efficiency of these reactions.

Organocatalysis and Frustrated Lewis Pair (FLP) Systems in Alkene Activation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry, offering a metal-free alternative to traditional catalysis. beilstein-journals.orgmdpi.comnih.gov Chiral amines, such as pyrrolidine (B122466) derivatives, are effective organocatalysts for asymmetric conjugate additions to electron-deficient alkenes through enamine activation. rsc.org

Frustrated Lewis Pairs (FLPs) represent a significant advancement in the activation of small molecules, including H₂ and unactivated alkenes. chemistryviews.org FLPs consist of a sterically hindered Lewis acid and Lewis base that are unable to form a classical adduct. chemistryviews.org This "frustration" allows them to cooperatively activate substrates.

The activation of alkenes by FLPs is a promising area of research. For instance, P/Al-based FLPs have been shown to activate H₂ and subsequently react with olefins like cyclohexene (B86901) to achieve hydrogenation. nih.gov The mechanism involves the heterolytic cleavage of H₂ by the FLP, followed by the transfer of the resulting proton and hydride to the alkene. Recently, the first example of an FLP-catalyzed hydrogenation of unactivated alkenes using H₂ gas was reported, employing a phosphatriptycene-based FLP. chemistryviews.org This system was effective for the hydrogenation of alkenes such as cyclohexene and hex-1-ene. chemistryviews.org

| FLP System | Substrate | Reaction | Key Feature |

| Phosphatriptycene / B(C₆F₅)₃ | Unactivated Alkenes (e.g., cyclohexene) | Hydrogenation | First example of FLP-catalyzed hydrogenation of unactivated alkenes with H₂. chemistryviews.org |

| Mes₃P / AlX₃ (X = Cl, Br, I) | Alkenes (e.g., cyclohexene) | Hydrogenation | Activation of H₂ followed by reduction of the olefin. nih.gov |

This table illustrates the use of different FLP systems for the activation and hydrogenation of alkenes.

For a molecule like this compound, the vinyl group could potentially be activated by an FLP system, making it susceptible to nucleophilic attack or hydrogenation. The presence of the carboxylic acid group might influence the reactivity, potentially interacting with the Lewis basic component of the FLP.

Photoredox Catalysis in Carbon-Carbon Bond Formation and Functionalization

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of C-C and C-heteroatom bonds under mild conditions. nih.govrsc.org This methodology relies on the ability of a photocatalyst to absorb light and engage in single-electron transfer (SET) processes, generating radical intermediates. nih.govresearchgate.net

The functionalization of alkenes through photoredox catalysis is a well-established strategy. su.se For instance, the photoredox-catalyzed vinylation of 4-alkyl-dihydropyridines with vinylbenziodoxolones provides a transition-metal-free method for C-C bond formation with complete retention of the alkene configuration. su.se The proposed mechanism involves the generation of an alkyl radical which then couples with the vinyl partner. su.se

In the context of this compound, photoredox catalysis could be employed to functionalize the vinyl group. For example, the generation of a radical species in the presence of the vinylcyclohexane moiety could lead to an addition reaction across the double bond, forming a new C-C bond. researchgate.net Alternatively, the carboxylic acid group itself could be a precursor to a radical through decarboxylation, which could then participate in subsequent reactions.

Furthermore, photoredox-driven ring-opening of arylcyclopropanes has been demonstrated for the formation of C(sp³)–heteroatom bonds. nih.gov This showcases the ability of photoredox catalysis to activate otherwise inert C-C bonds through selective single-electron oxidation. nih.gov

Polymerization Science and Macromolecular Engineering of 1 Vinylcyclohexane 1 Carboxylic Acid Monomers

Homopolymerization Characteristics and Stereocontrol of Vinylcyclohexane (B147605) and Analogues

The homopolymerization of vinylcyclohexane and related monomers is a key area of research focused on controlling the polymer's microstructure, which in turn dictates its macroscopic properties. Stereocontrol during polymerization is paramount for achieving materials with desired crystallinity and thermal stability.

The spatial arrangement of the cyclohexyl side groups along the polymer chain, known as tacticity, critically influences the material's properties. libretexts.org Three primary arrangements are possible:

Isotactic: All substituent groups are on the same side of the polymer chain, leading to a highly regular structure that can facilitate crystallization. libretexts.org

Syndiotactic: Substituent groups alternate regularly from one side of the chain to the other. libretexts.org

Atactic: Substituent groups are arranged randomly along the chain, resulting in an amorphous polymer. libretexts.org

Controlling the polymerization to favor either isotactic or syndiotactic configurations is a primary goal for producing high-performance polymers. For instance, highly isotactic poly(vinylcyclohexane) can exhibit a semi-crystalline nature, whereas atactic versions are amorphous. nih.govresearchgate.net The choice of catalyst and polymerization conditions are the primary tools for achieving this stereocontrol. unc.edu The development of customized catalysts has made it possible to synthesize stereoregular polymers from monomers like vinylcyclohexane, leading to improved properties associated with increased crystallinity. libretexts.org

The stereospecific polymerization of vinyl monomers is heavily reliant on the design of the catalyst. Group 4 metal complexes, particularly those involving titanium and zirconium, have proven highly effective.

Zirconocene (B1252598) Catalysts: Zirconocene-based catalysts, when activated by co-catalysts like methylaluminoxane (B55162) (MAO), are highly active in the polymerization of olefins, including vinylcyclohexane. researchgate.net For example, the rac-ethylenebis(indenyl)ZrCl₂/MAO system can produce isotactic poly(vinylcyclohexane). researchgate.net The structure of the zirconocene complex is crucial; catalysts with C₂ symmetry, such as rac-dimethylsilylidene-bis(2-methyl-4-phenylindenyl)zirconium dichloride, are known to produce isotactic polymers. researchgate.net The activity of these catalysts can be exceptionally high, reaching levels of 10⁷ g of polymer per mole of Zirconium per hour. tripod.com

Titanium Complexes: Titanium complexes featuring [OSSO]-type ligands have demonstrated significant regio- and stereoselectivity in the polymerization of 1-vinylcyclohexene (VCH). nih.gov Specifically, catalysts with bulky cumyl substituents can yield highly isotactic poly(VCH) with a predominance of 3,4-insertion. nih.gov Amine bis(phenolate) titanium complexes are also active, though generally less so than their zirconium counterparts for bulky olefins. researchgate.net The choice of ligands and the metal center allows for fine-tuning of the catalyst's activity and the resulting polymer's stereochemistry. figshare.comresearchgate.net

Salan Ligands: Salan ligands, which are saturated versions of the more common salen ligands, form robust complexes with various metals, including zirconium and aluminum. acs.orgnih.gov While extensively used in the ring-opening polymerization of cyclic esters, group 4 salan catalysts are also effective for olefin polymerization. acs.orgnih.gov These catalysts can be tuned by modifying the substituents on the ligand framework, which influences the geometry of the active site and thus the stereoselectivity of the polymerization. nih.gov For instance, certain Zr-Salan complexes can produce highly isotactic polypropylene, and this principle can be extended to other vinyl monomers. nih.gov The ease of synthesis and modification makes salan ligands a versatile platform for developing new stereospecific catalysts. acs.org

| Catalyst System | Co-catalyst/Activator | Monomer | Resulting Polymer Tacticity | Key Findings | Reference |

|---|---|---|---|---|---|

| rac-ethylenebis(indenyl)ZrCl₂ | MAO | VCH | Isotactic | Produces low-molar-mass isotactic poly(vinylcyclohexane) with low activity in homopolymerization. | researchgate.net |

| [OSSO]-type Ti complex (with cumyl substituents) | MAO | 1-Vinylcyclohexene | Highly Isotactic | Demonstrates superior performance with high regio- and stereoselectivity, favoring 3,4-insertion. | nih.gov |

| Amine bis(phenolate) Zr complexes | B(C₆F₅)₃ | VCH | Not specified | Exhibits higher activity than corresponding titanium catalysts for bulky olefins. | researchgate.net |

| Zr-Salan complexes | MAO or Borate Activators | Propylene (as analogue) | Isotactic to Syndiotactic | Stereoselectivity is highly tunable through ligand substituent modification. | nih.gov |

Beyond stereocontrol, regioselectivity is a critical aspect of vinyl polymerization. For monosubstituted monomers like vinylcyclohexane, addition can occur in a "head-to-tail," "head-to-head," or "tail-to-tail" fashion. Most vinyl polymerizations strongly favor a head-to-tail arrangement to minimize steric hindrance between the bulky side groups. libretexts.org

The mechanism of stereocontrol can be broadly categorized into two models:

Chain-End Control: In this mechanism, the stereochemistry of the last monomer unit added to the growing chain dictates the stereochemistry of the incoming monomer. acs.org The chirality of the terminal carbon atom of the polymer chain influences the facial selectivity of the next monomer addition. This model is often invoked in polymerizations that proceed without strongly coordinating catalysts.

Catalyst-Site Control (or Enantiomorphic-Site Control): This is the dominant mechanism in stereospecific polymerization with transition metal catalysts. The chiral environment of the catalyst's active site forces the incoming monomer to adopt a specific orientation before insertion into the polymer chain. nsf.gov This leads to a high degree of stereoregularity regardless of the stereochemistry of the last added unit. For example, the rigid C₂-symmetric structure of certain zirconocene catalysts creates a chiral pocket that directs the stereospecific enchainment of monomers. researchgate.net

The interplay between the growing polymer chain end and the catalyst site determines the ultimate polymer microstructure. acs.org In some systems, a "catalytic-site-mediated chain-end control" mechanism is proposed, where the chiral information from the chain end is transmitted via the catalytic site to control the addition of the next monomer. acs.org

Copolymerization with Diverse Monomers, Including Bio-Based Terpenes

Copolymerization of 1-Vinylcyclohexane-1-carboxylic acid and its analogues with other monomers is a powerful strategy to tailor material properties. By incorporating different monomer units, characteristics such as flexibility, polarity, and processability can be systematically adjusted.

Vinylcyclohexane has been successfully copolymerized with commodity olefins like ethene and propene using zirconocene catalysts. researchgate.netresearchgate.net For instance, the rac-ethylenebis(indenyl)ZrCl₂ catalyst produces random ethene-VCH copolymers with high activity, although VCH incorporation is moderate (up to 3.5 mol %). researchgate.net

There is a growing interest in incorporating renewable resources into polymer synthesis. Bio-based terpenes , a large class of naturally occurring hydrocarbons, represent a promising family of renewable monomers. acs.orgresearchgate.net Terpenes such as β-myrcene, limonene, and β-farnesene can be polymerized or copolymerized to create sustainable materials. acs.orgnih.gov

The copolymerization of vinylcyclohexane analogues with terpenes is an attractive route for developing novel bio-based polymers. For example, S-4-isopropenyl-1-vinyl-1-cyclohexene, a bio-based monomer derived from terpenes, has been copolymerized with linear terpenes using [OSSO]-type titanium catalysts, yielding copolymers derived entirely from renewable sources. nih.gov Terpenes, often classified as electron-rich olefins, can undergo radical copolymerization with various common vinyl monomers. nih.gov Anionic polymerization of terpenes like β-myrcene and β-farnesene also allows for the synthesis of well-defined block and statistical copolymers. acs.orgresearchgate.net This compatibility suggests a strong potential for developing copolymers that combine the rigidity and high thermal stability of vinylcyclohexane units with the renewable nature and distinct properties of terpene-based monomers.

Structure-Property Relationships in Poly(this compound) Derivatives

The properties of a polymer are intrinsically linked to its chemical structure, including the nature of the monomer, its stereochemistry, and molar mass. For polymers derived from this compound, two key structural features dictate the final material properties: the bulky cyclohexyl ring and the polar carboxylic acid group.

Poly(vinylcyclohexane) (PVCH): This polymer, lacking the carboxylic acid group, serves as a baseline. The bulky, non-polar cyclohexyl side group leads to a high glass transition temperature (Tg) of around 146°C and good thermal stability, with degradation temperatures exceeding 345°C. iaea.org Its high Tg and low birefringence make it a candidate for optical applications. researchgate.net Stereoregularity further enhances its properties; isotactic PVCH can be semi-crystalline, which increases its stiffness and melting point. nih.gov

Poly(this compound): The addition of a carboxylic acid group directly onto the cyclohexyl ring would introduce significant changes to the polymer's properties.

Polarity and Solubility: The carboxylic acid group introduces polarity and the capacity for strong hydrogen bonding. This would likely decrease its solubility in non-polar solvents (like cyclohexane) but increase its solubility in polar solvents.

pH-Responsiveness: The acidic nature of the carboxyl group would make the polymer's solubility pH-dependent. In basic aqueous solutions, the carboxylic acid would deprotonate to form a carboxylate salt, transforming the polymer into a polyelectrolyte that would likely dissolve or swell in water.

Thermal Properties: The strong intermolecular interactions from hydrogen bonding would likely increase the glass transition temperature (Tg) compared to PVCH.

Adhesion: The presence of polar functional groups would be expected to improve adhesion to polar substrates.

The combination of a rigid cycloaliphatic backbone with a functional carboxylic acid group could lead to materials suitable for applications such as pH-responsive membranes, coatings, and functional additives.

| Property | Poly(vinylcyclohexane) | Predicted Properties for Poly(this compound) |

|---|---|---|

| Polarity | Non-polar | Polar |

| Solubility | Soluble in non-polar solvents (e.g., cyclohexane (B81311), petroleum ether). iaea.org | Soluble in polar solvents; likely pH-dependent solubility in aqueous media. |

| Glass Transition Temp. (Tg) | High (approx. 146°C). iaea.org | Expected to be higher than PVCH due to hydrogen bonding. |

| Crystallinity | Amorphous (atactic) or semi-crystalline (isotactic). nih.govresearchgate.net | Likely amorphous unless highly isotactic, as hydrogen bonding may disrupt packing. |

| Adhesion | Low on polar surfaces. | Enhanced adhesion to polar substrates. |

| Special Properties | Good optical clarity, low birefringence. researchgate.net | pH-responsive behavior, potential for functionalization. |

Advanced Characterization and Computational Studies

Spectroscopic Methodologies for Structural Elucidation and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of 1-Vinylcyclohexane-1-carboxylic acid. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial data, a full microstructure determination relies on a suite of advanced techniques. The complexity of the proton NMR spectrum, arising from small differences in chemical shifts between the ring hydrogens and various spin-spin couplings, often requires two-dimensional (2D) methods for complete resolution libretexts.org.

For this compound, ¹H NMR is expected to show distinct signals for the vinylic protons, characterized by their chemical shifts and coupling patterns (geminal, cis, and trans). The protons on the cyclohexane (B81311) ring would appear as a complex series of multiplets. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift (10–12 ppm) libretexts.org.

¹³C NMR spectroscopy is particularly powerful for this molecule. Key signals would include the quaternary carbon attached to both the vinyl and carboxyl groups, the two carbons of the vinyl group, the carboxyl carbon (typically in the 160-180 ppm range), and the five distinct carbons of the cyclohexane ring libretexts.org. To aid in assignments, Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments can be used to differentiate between CH₃, CH₂, and CH carbons.

To resolve ambiguities and confirm the connectivity, 2D NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying long-range (2-3 bond) H-C correlations, which can definitively establish the connection between the vinyl and carboxyl groups and the specific quaternary carbon (C1) of the cyclohexane ring ipb.pt. For complex stereochemical analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions, providing insights into the spatial arrangement and preferred conformation of the substituents nih.gov.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad singlet, position is concentration-dependent. libretexts.org |

| ¹H | Vinylic (-CH=CH₂) | 5.8 - 6.0 (-CH=) | Doublet of doublets. |

| ¹H | Vinylic (-CH=CH₂) | 4.9 - 5.2 (=CH₂) | Two separate signals, each a doublet of doublets. |

| ¹H | Cyclohexane (-CH₂-) | 1.2 - 2.5 | Complex, overlapping multiplets. |

| ¹³C | Carboxylic Acid (-COOH) | 175 - 185 | Quaternary carbon, often a weak signal. libretexts.org |

| ¹³C | Vinylic (-CH=CH₂) | 140 - 145 | |

| ¹³C | Vinylic (-CH=CH₂) | 110 - 115 | |

| ¹³C | Quaternary Ring (C1) | 45 - 55 | Attached to vinyl and carboxyl groups. |

| ¹³C | Cyclohexane (-CH₂-) | 20 - 40 | Multiple distinct signals expected. |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and intermolecular interactions within this compound, particularly the phenomenon of hydrogen-bond dimerization mdpi.com. Carboxylic acids in condensed phases (solid or liquid) predominantly exist as centrosymmetric cyclic dimers, formed through strong hydrogen bonds between the carboxyl groups of two molecules libretexts.org.

This dimerization has distinct and readily identifiable spectroscopic signatures:

O-H Stretching: In the IR spectrum of a monomeric carboxylic acid (e.g., in a very dilute solution in a non-polar solvent), a relatively sharp O-H stretching band appears around 3500 cm⁻¹. However, in the dimer, this band is replaced by an extremely broad and strong absorption extending from approximately 2500 to 3300 cm⁻¹. This broadening is a hallmark of the strong hydrogen bonding within the dimer structure libretexts.orglibretexts.org.

C=O Stretching: The carbonyl (C=O) stretching frequency is highly sensitive to its environment. For a free, monomeric carboxyl group, this vibration typically occurs at a higher wavenumber, around 1760 cm⁻¹. Upon dimerization, the hydrogen bonding weakens the C=O double bond, causing a significant shift to a lower frequency, typically around 1710 cm⁻¹ libretexts.org.

C-O Stretching and O-H Bending: Dimerization also influences other vibrations, such as the coupled C-O stretch and O-H in-plane bend, which often appears as a broad band near 920 cm⁻¹.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. While the O-H stretch is typically weak in Raman, the C=O stretch of the dimer is clearly observable. The comparison of IR and Raman spectra is crucial because for a centrosymmetric dimer, vibrations that are Raman active are IR inactive, and vice versa (rule of mutual exclusion) acs.org. This allows for a more definitive assignment of vibrational modes corresponding to the dimer versus other potential oligomeric or monomeric species rsc.orgresearchgate.net. By analyzing the concentration dependence of these characteristic bands, the equilibrium between monomer and dimer can be studied researchgate.net.

| Vibrational Mode | Monomer Frequency (cm⁻¹) | Dimer Frequency (cm⁻¹) | Spectroscopic Features |

| O-H Stretch | ~3500 | 2500 - 3300 | Becomes extremely broad and intense in the dimer. libretexts.org |

| C=O Stretch | ~1760 | ~1710 | Shifts to a lower frequency upon hydrogen bonding. libretexts.org |

| C=C Stretch (Vinyl) | 1630 - 1650 | 1630 - 1650 | Generally unaffected by dimerization. |

| O-H Bend (out-of-plane) | Not specified | ~920 | Broad absorption characteristic of cyclic dimers. acs.org |

Computational Chemistry Applications

Density Functional Theory (DFT) has become a standard computational tool for investigating the mechanisms of organic reactions, offering insights into pathways, intermediates, and the energetics that govern them mdpi.com. For a molecule like this compound, DFT can be applied to explore various potential reactions, such as electrophilic addition to the vinyl group or esterification of the carboxylic acid.

A typical DFT study of a reaction mechanism involves several key steps rsc.org:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, products, and transition states are optimized to find their lowest energy geometries on the potential energy surface.

Frequency Calculations: These calculations are performed on the optimized structures. For reactants, intermediates, and products, all calculated vibrational frequencies should be positive (real), confirming they are true energy minima. For a transition state, exactly one imaginary frequency must be found, which corresponds to the motion along the reaction coordinate connecting reactants to products rsc.org.

Energy Calculations: Single-point energy calculations, often with a larger basis set, are performed on the optimized geometries to obtain accurate electronic energies. These are combined with zero-point vibrational energies and thermal corrections from the frequency calculations to determine activation energies (the energy difference between the transition state and reactants) and reaction enthalpies.

For example, in studying the acid-catalyzed hydration of the vinyl group, DFT could be used to model the stepwise process involving the formation of a carbocation intermediate and the subsequent attack by water. The transition states for both the protonation and the nucleophilic attack steps would be located, and their relative energies would determine the rate-limiting step of the reaction psu.edu. Such calculations provide a molecular-level understanding that is often inaccessible through experimental means alone psu.eduresearchgate.net.

The cyclohexane ring is known for its dynamic nature, primarily existing in a low-energy chair conformation that rapidly interconverts via a "ring-flip" process nih.gov. In a substituted cyclohexane, the two chair conformers are no longer energetically equivalent, and the equilibrium will favor the conformer that minimizes steric strain libretexts.org. For this compound, both substituents are on the same carbon (C1). In any chair conformation of a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position while the other is equatorial libretexts.org.

The equilibrium between the two possible chair conformers is determined by the relative steric bulk of the vinyl and carboxylic acid groups. The steric demand of a substituent is often quantified by its "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations. The conformer where the sterically larger group occupies the more spacious equatorial position is favored.

Conformer A: Vinyl group is axial; Carboxylic acid group is equatorial.

Conformer B: Vinyl group is equatorial; Carboxylic acid group is axial.

The vinyl group has a reported A-value of approximately 1.7-2.1 kcal/mol, while the carboxylic acid group has an A-value of about 1.4 kcal/mol. Because the vinyl group is sterically more demanding than the carboxylic acid group, the equilibrium is expected to favor Conformer A , where the larger vinyl group is in the axial position and the smaller carboxylic acid group is in the equatorial position is incorrect. The equilibrium favors the conformer where the larger group is equatorial. Thus, Conformer B , with the equatorial vinyl group, would be the more stable and therefore predominant conformation at equilibrium to minimize 1,3-diaxial interactions libretexts.org. Computational methods like DFT can be used to calculate the precise energy difference between these two conformers, providing a quantitative prediction of their equilibrium populations spcmc.ac.in.

| Substituent Group | A-Value (kcal/mol) | Favored Position |

| -CH=CH₂ (Vinyl) | ~1.7 - 2.1 | Equatorial |

| -COOH (Carboxyl) | ~1.4 | Equatorial |

| -CH₃ (Methyl) | 1.74 | Equatorial |

| -C(CH₃)₃ (tert-Butyl) | >4.5 | Equatorial |

Note: A-values represent the energy penalty for a group being in the axial position. Higher values indicate a stronger preference for the equatorial position.

Quantum chemical calculations, particularly DFT, are powerful for predicting the reactivity and stereoselectivity of chemical reactions mdpi.com. These predictions are often based on the analysis of molecular orbitals and other calculated electronic properties.

Reactivity Predictions: The reactivity of this compound towards electrophiles or nucleophiles can be predicted by examining its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region of highest electron density and is susceptible to attack by electrophiles. For this molecule, the HOMO is likely localized on the π-system of the C=C double bond, indicating that this is the most probable site for electrophilic addition libretexts.org.

The LUMO represents the most electron-deficient region and is the site of attack by nucleophiles. The LUMO is likely centered on the π* orbital of the carbonyl group, making it the primary site for nucleophilic attack.

Other descriptors derived from quantum calculations, such as molecular electrostatic potential (ESP) maps, can also predict reactivity. ESP maps visualize electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions of a molecule, guiding the prediction of where electrostatic interactions with reactants will occur mongoliajol.info.

Stereoselectivity Predictions: When a reaction can produce multiple stereoisomers, quantum chemical calculations can predict the major product by comparing the activation energies of the transition states leading to each isomer rsc.org. For example, if an addition reaction across the vinyl group creates a new chiral center, there will be two diastereomeric transition states corresponding to the attack from the two different faces of the double bond. By calculating the Gibbs free energy of activation (ΔG‡) for both pathways, the stereochemical outcome can be predicted. The pathway with the lower activation energy will be faster and lead to the major product rsc.orgchemrxiv.org. This computational approach is crucial for designing new stereoselective syntheses and understanding the origins of stereocontrol in existing reactions rsc.org.

Synthetic Applications and Functional Material Precursors

1-Vinylcyclohexane-1-carboxylic Acid as a Versatile Building Block in Complex Molecule Synthesis

The bifunctional nature of this compound makes it a valuable starting material for the synthesis of more complex chemical structures. The presence of both a reactive vinyl group and a modifiable carboxylic acid group allows for a variety of chemical transformations. fiveable.menih.govresearchgate.netchemistryland.com

The carboxylic acid moiety can undergo a range of reactions typical for this functional group, including esterification, amidation, and reduction to an alcohol. libretexts.orgjackwestin.comlibretexts.org For instance, it can be converted into esters or amides, introducing new functional groups and extending the molecular framework. One potential reaction is the intramolecular O-vinylation to form enol lactones, a transformation that can be catalyzed by copper(I) complexes. nih.gov Another possibility is its use in the synthesis of vinyl esters through reactions with compounds like vinyl acetate (B1210297). e3s-conferences.org

Simultaneously, the vinyl group can participate in addition reactions, such as hydrogenation, halogenation, and epoxidation, allowing for further functionalization of the cyclohexane (B81311) ring. pearson.com This dual reactivity enables chemists to construct intricate molecules with specific stereochemistry and functionality, which is crucial in the development of new pharmaceuticals and other fine chemicals.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent | Amide |

| Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol |

| Carboxylic Acid | Intramolecular O-vinylation | Cu(I) Catalyst | Enol Lactone |

| Vinyl Group | Hydrogenation | H₂, Pd/C | Ethyl Group |

| Vinyl Group | Halogenation | Br₂ | Dibromoalkane |

This table presents potential reactions based on the known reactivity of carboxylic acid and vinyl functional groups.

Role as a Monomer or Precursor in the Development of Polymeric and Thermosetting Materials

In the realm of materials science, this compound shows promise as a monomer for polymerization and as a precursor for thermosetting resins. The vinyl group can undergo polymerization, potentially leading to polymers with unique properties conferred by the bulky carboxylic acid-substituted cyclohexane ring.

While the direct polymerization of this compound is not widely documented, the polymerization of the related compound, vinylcyclohexane (B147605), is known to produce polymers with high thermal stability and good optical properties. google.comgoogle.comresearchgate.net It is conceivable that polymers derived from its carboxylic acid counterpart could exhibit enhanced functionality, such as improved adhesion or the ability to be cross-linked through the acid group. Such polymers could find applications as specialty coatings, adhesives, or in composites. ontosight.ai

Furthermore, the carboxylic acid functionality opens the door for its use in thermosetting materials. Carboxylic acids can react with epoxy resins, acting as curing agents or modifiers to create cross-linked networks. google.com The resulting thermosets could benefit from the hydrophobic and rigid nature of the cyclohexane ring, potentially leading to materials with high glass transition temperatures, good mechanical strength, and chemical resistance. google.com Lignin-derived vinylphenols, which share some structural similarities, have been explored as precursors for thermoset polymers, suggesting a similar potential for this compound. semanticscholar.org

Table 2: Potential Material Applications

| Material Type | Role of this compound | Potential Properties of Resulting Material |

|---|---|---|

| Specialty Polymer | Monomer | Functionalized polymer with potential for adhesion and cross-linking. |

| Thermosetting Resin | Curing Agent / Modifier | Cross-linked network with potential for high thermal and chemical resistance. |

This table outlines potential applications in materials science based on the compound's functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.